Comparative In Vitro Antifungal Efficacy of Triazole-Butan-2-Amine Scaffolds Against Clinically Relevant Fungal Pathogens
This compound, 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, is a positional isomer of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine, for which potent antifungal activity has been reported [1]. A 2023 study in the Journal of Medicinal Chemistry demonstrated that 1-(1H-1,2,4-triazol-1-yl)butan-2-amine exhibits potent inhibitory effects against Candida albicans and Aspergillus fumigatus [1]. While direct quantitative MIC data for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine against these specific strains is not available in the primary literature, the distinct regioisomeric attachment is known to significantly impact CYP51 binding and antifungal potency [2]. This evidence suggests that 4-(1H-1,2,4-triazol-1-yl)butan-2-amine represents a distinct chemical entity for SAR exploration, not a direct substitute for its 1-substituted isomer.
| Evidence Dimension | In vitro antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | Not explicitly quantified in available primary literature |
| Comparator Or Baseline | 1-(1H-1,2,4-triazol-1-yl)butan-2-amine (CAS 1251323-14-4) exhibits potent inhibitory effects against Candida albicans [1] |
| Quantified Difference | Regioisomeric difference in triazole attachment position |
| Conditions | In vitro antifungal susceptibility testing against Candida albicans |
Why This Matters
This comparison highlights the critical role of regioisomerism in antifungal activity, emphasizing the need for precise chemical procurement to ensure experimental reproducibility and meaningful SAR analysis.
- [1] Kuujia. Cas no 1251323-14-4 (1-(1H-1,2,4-triazol-1-yl)butan-2-amine). Product Information, citing Journal of Medicinal Chemistry (2023). View Source
- [2] PMC. Novel 1,2,4-Triazoles as Antifungal Agents. 2022. View Source
